molecular formula C13H13Cl3N2 B4415818 N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Cat. No.: B4415818
M. Wt: 303.6 g/mol
InChI Key: NMESKSOURQBCSI-UHFFFAOYSA-N
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Description

N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is a chemical compound that features a benzyl group substituted with two chlorine atoms at the 2 and 3 positions, and a pyridinylmethyl group attached to an amine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with 3-pyridinylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-dichlorobenzyl)amine hydrochloride
  • (3-pyridinylmethyl)amine hydrochloride
  • (2,3-dichlorobenzyl)(4-pyridinylmethyl)amine hydrochloride

Uniqueness

N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is unique due to the presence of both the dichlorobenzyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-12-5-1-4-11(13(12)15)9-17-8-10-3-2-6-16-7-10;/h1-7,17H,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMESKSOURQBCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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